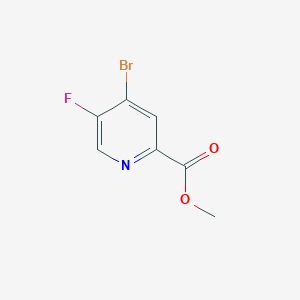
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the trimethylsilyl group and the chiral center makes it an interesting subject for research in stereochemistry and functional group transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as a carbamate.
Introduction of the trimethylsilyl group: This can be achieved through silylation reactions using reagents like trimethylsilyl chloride.
Formation of the chiral center: This step involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry.
Deprotection and final modifications: The protecting groups are removed, and any final modifications are made to obtain the target compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield silanols, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid depends on its specific application. In organic synthesis, it may act as a chiral auxiliary or a protecting group. In biological systems, it could interact with enzymes or receptors, influencing their activity through stereospecific interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-(Trimethylsilyl)ethanol: A simpler compound with the trimethylsilyl group, used in similar silylation reactions.
N-Boc-amino acids: Compounds with a similar protecting group strategy but without the trimethylsilyl group.
Uniqueness
The uniqueness of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid lies in its combination of a chiral center and a trimethylsilyl group, making it valuable for stereoselective synthesis and functional group transformations.
Propiedades
IUPAC Name |
(2S)-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-8(9(12)13)11(2)10(14)15-6-7-16(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJFFNEQKQXCD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8198030.png)

![4-((Benzyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198040.png)











